

Physical and chemical properties of Balsalazide-d4.

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Compound of Interest

Compound Name: Balsalazide-d4

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In-Depth Technical Guide to Balsalazide-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of **Balsalazide-d4**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Introduction

Balsalazide-d4 is the deuterated analog of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).^[1] It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Balsalazide, for its quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^[2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the non-labeled drug.

Physical and Chemical Properties

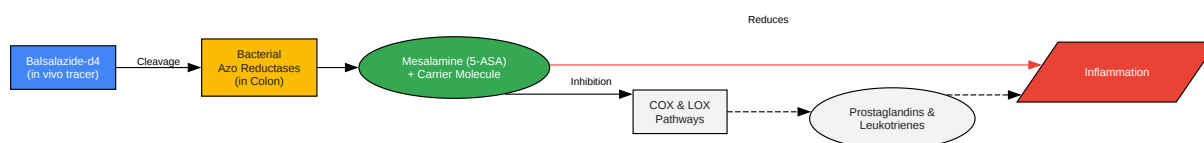
The physical and chemical properties of **Balsalazide-d4** are summarized in the table below. Data for the non-deuterated form, Balsalazide, is also included for comparison.

Property	Balsalazide-d4	Balsalazide
IUPAC Name	5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid	5-[[4-[(2-Carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid[3]
Molecular Formula	C ₁₇ H ₁₁ D ₄ N ₃ O ₆ [2]	C ₁₇ H ₁₅ N ₃ O ₆ [3]
Molecular Weight	361.34 g/mol	357.32 g/mol [3]
Appearance	Solid[2]	Orange to yellow microcrystalline powder[3]
Melting Point	Not explicitly available. Assumed to be similar to Balsalazide.	254-255 °C[3][4]
Solubility	Soluble in DMSO and Methanol.[2]	Sparingly soluble in methanol. [3]
pKa (Strongest Acidic)	Not explicitly available. Assumed to be similar to Balsalazide.	3.06[5]
pKa (Strongest Basic)	Not explicitly available. Assumed to be similar to Balsalazide.	-0.033[5]
Purity	≥99% deuterated forms (d ₁ -d ₄) [2]	N/A

Mechanism of Action

Balsalazide itself is a prodrug with limited pharmacological activity.[1] Its therapeutic effect is mediated by its active metabolite, mesalamine (5-ASA). The azo bond in Balsalazide is cleaved by bacterial azoreductases in the colon, releasing 5-ASA.[2] 5-ASA is believed to exert its anti-inflammatory effects locally on the colonic mucosa.[5] The exact mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of cyclooxygenase (COX) and

lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[5]



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Figure 1: Mechanism of action of Balsalazide leading to the release of the active metabolite 5-ASA.

Experimental Protocols

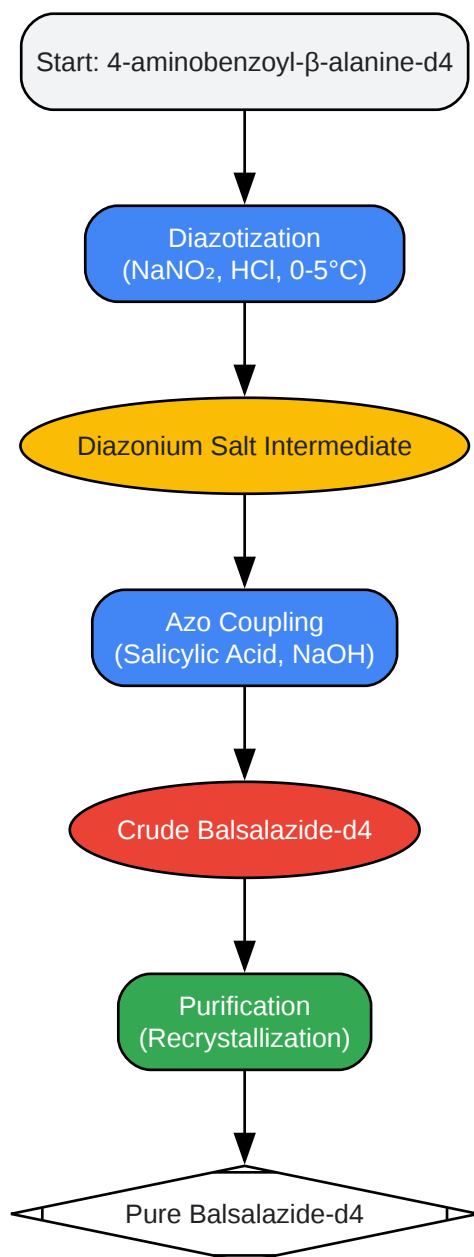
Synthesis of Balsalazide-d4 (Adapted from Balsalazide Synthesis)

A detailed experimental protocol for the synthesis of **Balsalazide-d4** is not readily available in the public domain. However, it can be reasonably inferred that the synthesis would follow a similar pathway to that of Balsalazide, utilizing a deuterated starting material. The synthesis of Balsalazide typically involves the diazotization of a 4-aminobenzoyl- β -alanine intermediate, followed by coupling with salicylic acid. For **Balsalazide-d4**, the synthesis would likely start with 4-aminobenzoyl- β -alanine-d4.

General Procedure (adapted):

- **Diazotization:** 4-aminobenzoyl- β -alanine-d4 is suspended in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Coupling:** The diazonium salt solution is then added to a cold solution of salicylic acid dissolved in an alkaline medium (e.g., sodium hydroxide solution). The coupling reaction is allowed to proceed at a low temperature.

- Purification: The resulting **Balsalazide-d4** is precipitated by adjusting the pH and can be purified by recrystallization from a suitable solvent system, such as ethanol/water.



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Figure 2: A generalized workflow for the synthesis of **Balsalazide-d4**.

Analytical Methods

Several RP-HPLC methods have been developed for the analysis of Balsalazide and can be adapted for **Balsalazide-d4**.

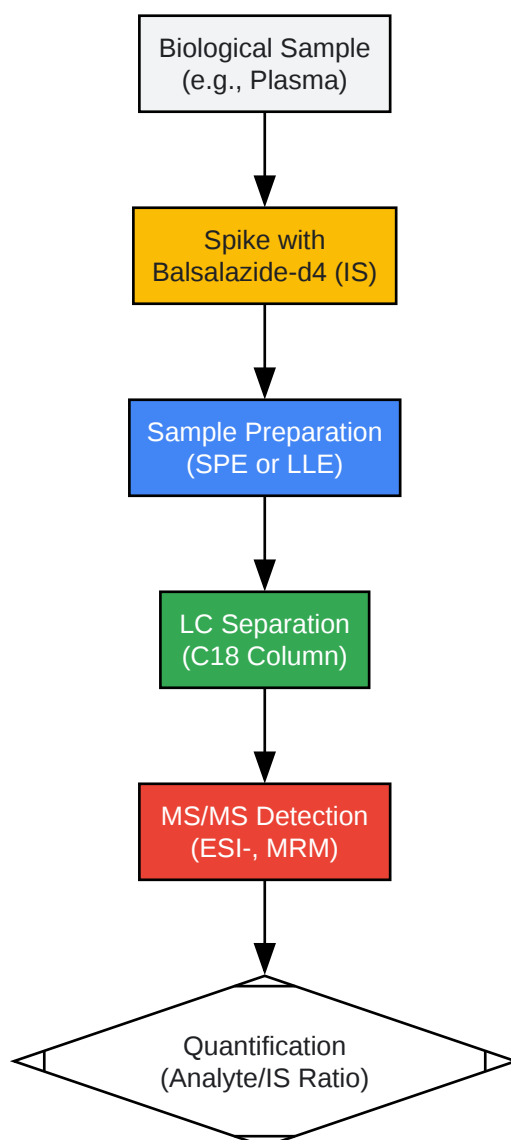
Example HPLC Method:

- Column: C18 column (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 μ m).[6]
- Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (KH_2PO_4), acetonitrile (ACN), and methanol (MeOH) (e.g., 50:30:20 v/v/v), with the pH adjusted to 4.5.[6]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 304 nm.[6]
- Internal Standard (for non-deuterated analysis): Nifedipine can be used.

Balsalazide-d4 is primarily used as an internal standard for the quantification of Balsalazide in biological matrices.

Conceptual LC-MS/MS Method:

- LC System: A standard HPLC or UHPLC system.
- MS System: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI), likely in negative mode.
- MRM Transitions:
 - Balsalazide: Monitor the transition of the parent ion to a specific product ion.
 - **Balsalazide-d4**: Monitor the transition of the deuterated parent ion to its corresponding product ion. The m/z values will be shifted by +4 compared to the non-deuterated analyte.
- Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological sample (e.g., plasma, urine) after spiking with a known concentration of **Balsalazide-d4**.



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Figure 3: Workflow for the quantification of Balsalazide using **Balsalazide-d4** as an internal standard.

Spectral Data (Reference for Balsalazide)

Specific spectral data for **Balsalazide-d4** is not widely published. The following data for non-deuterated Balsalazide can be used as a reference. For **Balsalazide-d4**, the ^1H NMR spectrum would show the absence of signals corresponding to the deuterated positions on the phenyl ring, and the mass spectrum would show a molecular ion peak shifted by +4 m/z.

^1H -NMR (DMSO- d_6 , 300 MHz, δ ppm):

- 2.54 (t, 2H)
- 3.50 (m, 2H)
- 6.95 (d, $J = 8.8$ Hz, 1H)
- 7.87 (d, $J = 8.5$ Hz, 2H)
- 8.02 (d, $J = 8.5$ Hz, 2H)
- 7.95 (dd, $J = 8.8$ Hz and 2.5 Hz, 1H)
- 8.34 (d, $J = 2.5$ Hz, 1H)
- 8.68 (t, $J = 5.5$ Hz, 1H)
- 12.12 (brs, 1H)

IR (KBr, cm^{-1}):

- 3371 and 3039 (O-H and N-H stretching)
- 1705 and 1699 (C=O stretching)
- 1634 (Amide C=O stretching)
- 1590 and 1538 (C=C aromatic stretching)
- 1464 and 1404 (Aliphatic C-H bending)
- 1229 (C-N stretching)
- 1073 (C-O stretching)
- 773 and 738 (Ar-H out-of-plane bending)

Storage and Stability

Balsalazide-d4 should be stored at -20°C for long-term stability.[2] Solutions prepared in solvents like DMSO or methanol should be stored under appropriate conditions to prevent degradation, and repeated freeze-thaw cycles should be avoided.

Conclusion

Balsalazide-d4 is a critical tool for the accurate quantification of Balsalazide in research and clinical settings. This guide provides a foundational understanding of its physical and chemical properties, mechanism of action, and relevant experimental protocols. While some specific data for the deuterated form is not publicly available, the information provided for the non-deuterated analog serves as a valuable reference for experimental design and data interpretation.

Researchers should consult certificates of analysis from their specific supplier for lot-specific data.

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